molecular formula C15H12N2O3 B14456454 1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole CAS No. 73467-78-4

1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B14456454
CAS No.: 73467-78-4
M. Wt: 268.27 g/mol
InChI Key: PGCXJPUBQMBJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a unique structure with three furan rings attached to an imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole typically involves the reaction of furan derivatives with imidazole precursors. One common method includes the treatment of 2-R-4,5-di(furan-2-yl) imidazoles with benzyl chlorides or allyl chloride in the presence of sodium hydride . This reaction yields the desired imidazole derivatives in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole and furan derivatives.

Scientific Research Applications

1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole is unique due to its specific structure, which combines the properties of furan and imidazole rings. This unique combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

73467-78-4

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1,2,4-tris(furan-2-yl)-4,5-dihydroimidazole

InChI

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)11-10-17(14-6-3-9-20-14)15(16-11)13-5-2-8-19-13/h1-9,11H,10H2

InChI Key

PGCXJPUBQMBJLL-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(N1C2=CC=CO2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.